ALE-0540
Description
Historical Context of Nerve Growth Factor (NGF) and Pain Research
Nerve Growth Factor (NGF) was initially discovered in 1956 by Rita Levi-Montalcini and Stanley Cohen, who identified it as a crucial neurotrophic factor essential for the growth and survival of peripheral sensory and sympathetic nerve cells vrachi.nameaobious.com. While its early characterization focused on its neurotrophic properties, subsequent research progressively unveiled its significant involvement in pain pathophysiology aobious.comnih.govnih.gov.
In conditions of injury and inflammation, NGF levels are often elevated, contributing to the sensitization of nociceptors—the sensory neurons responsible for detecting painful stimuli nih.govnih.govmdpi.com. This heightened NGF activity has been observed in various chronic pain states, including neuropathic pain, inflammatory pain, and osteoarthritis vrachi.namenih.govmdpi.comwikipedia.orgnih.gov. NGF exerts its effects primarily through two types of cell surface receptors: the high-affinity tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR) vrachi.namenih.govnih.gov. The binding of NGF to these receptors initiates intracellular signaling cascades that contribute to the development and maintenance of pain.
Significance of NGF Receptor Antagonism in Pain Management Research
Given NGF's established role in mediating pain, targeting its signaling pathways has become a promising therapeutic strategy for chronic pain conditions nih.govnih.gov. NGF plays a fundamental role in the development and maintenance of neuropathic pain by influencing neuronal survival, growth, and plasticity vrachi.name. When NGF binds to the TrkA receptor, it activates pathways that enhance neuronal excitability and upregulate the expression of voltage-gated sodium channels (VGSCs), thereby promoting central sensitization—a key mechanism in chronic pain vrachi.name. Furthermore, NGF can induce the release of pro-inflammatory mediators from cells like mast cells, which further potentiates pain signaling and contributes to the inflammatory environment vrachi.namemdpi.com.
Research into NGF receptor antagonism aims to disrupt these pain-promoting interactions. By blocking NGF from binding to its receptors, particularly TrkA, or by inhibiting the downstream signaling pathways, it is hypothesized that pain signals can be effectively reduced vrachi.namemdpi.comnih.gov. Approaches to targeting the NGF pathway include sequestering free NGF, preventing NGF binding to TrkA, or inhibiting TrkA function mdpi.comnih.govnih.gov. This strategy represents a novel approach to pain management, moving beyond traditional analgesics that often have limited efficacy or significant side effects.
Overview of ALE-0540 as a Research Compound
This compound is a nonpeptidic small molecule that functions as a nerve growth factor receptor antagonist nih.govmedchemexpress.com. Its chemical structure is formally known as 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((2-hydroxyethyl)amino)-5-nitro- . This compound was developed as a research tool to investigate the mechanisms underlying pain and to explore potential agents for its treatment medchemexpress.com.
This compound primarily inhibits the binding of NGF to its receptors. Research indicates that it inhibits NGF binding to tyrosine kinase (Trk) A, and in some contexts, to both p75 and TrkA nih.govmedchemexpress.com. Specifically, it has been reported to inhibit the binding of NGF to TrkA with an IC50 value of 5.88 μM, and to both p75 and TrkA with an IC50 value of 3.72 μM . Beyond receptor binding, this compound also inhibits signal transduction and biological responses mediated by TrkA receptors nih.gov.
Preclinical studies have demonstrated the antinociceptive effects of this compound. In rat models, both intraperitoneal (i.p.) and intrathecal (i.th.) administration of this compound produced antiallodynia in the L5/L6 ligation model of neuropathic pain nih.govnih.govmedchemexpress.com. It also blocked tactile allodynia in the thermal sensitization model when administered intrathecally nih.govmedchemexpress.com.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target | IC50 Value (µM) | Reference |
| NGF binding to TrkA | 5.88 | |
| NGF binding to p75 and TrkA | 3.72 |
Table 2: In Vivo Antiallodynic Actions of this compound in Rats
| Administration Route | Model of Pain | A50 Value (and 95% Confidence Intervals) | Reference |
| Intraperitoneal (i.p.) | L5/L6 ligation (neuropathic pain) | 38 (17.5–83) mg/kg | nih.govmedchemexpress.com |
| Intrathecal (i.th.) | L5/L6 ligation (neuropathic pain) | 34.6 (17.3–69.4) µg | nih.govmedchemexpress.com |
Despite its demonstrated antinociceptive effects in animal models, this compound has not advanced into clinical trials, partly due to concerns regarding its specificity when tested with other receptors in vitro nih.govwikipedia.org. Nevertheless, this compound remains a valuable research compound for elucidating the complex mechanisms of NGF-mediated pain and for the ongoing development of novel pain therapeutics medchemexpress.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
234779-34-1 |
|---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H11N3O5/c18-5-4-15-16-13(19)10-3-1-2-8-6-9(17(21)22)7-11(12(8)10)14(16)20/h1-3,6-7,15,18H,4-5H2 |
InChI Key |
SURCGQGDUADKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ALE 0540 ALE-0540 ALE0540 |
Origin of Product |
United States |
Molecular Mechanisms of Action of Ale 0540
Interaction with Nerve Growth Factor Receptors
The precise mode of action of ALE-0540 regarding its interaction with NGF receptors has been a subject of ongoing research and some debate. While initial reports suggested that this compound directly inhibits the binding of NGF to TrkA or both p75NTR and TrkA, more recent studies utilizing surface plasmon resonance (SPR) technology indicate that this compound primarily binds to NGF itself, thereby preventing NGF from interacting with its receptors. wikipedia.orgnih.govwikipedia.orgnih.govvrachi.nameuni-freiburg.demdpi.comnih.govresearchgate.netnih.govki.sercsb.orgwikipedia.org
Binding Affinity and Specificity for TrkA Receptors
This compound has been reported to inhibit the binding of NGF to TrkA receptors with an IC50 value of 5.88 µM. wikipedia.orgnih.govwikipedia.orgmdpi.comnih.govresearchgate.net This inhibitory effect is achieved by this compound binding directly to NGF, rather than to the TrkA receptor itself. nih.govvrachi.nameki.sewikipedia.org Studies using surface plasmon resonance spectroscopy have shown that this compound does not exhibit direct binding to immobilized TrkA, but rather binds to NGF with a dissociation constant (KD) of 49.71 µmol/L. vrachi.name This suggests that the apparent antagonism at the TrkA receptor is a consequence of NGF sequestration by this compound.
Table 1: Binding Affinity of this compound for NGF (leading to TrkA inhibition)
| Parameter | Value | Target | Reference |
| IC50 | 5.88 µM | NGF-TrkA binding inhibition | wikipedia.orgnih.govwikipedia.orgmdpi.comnih.govresearchgate.net |
| KD | 49.71 µmol/L | Direct binding to NGF | vrachi.name |
Binding Affinity and Specificity for p75NTR Receptors
The interaction of this compound with p75NTR receptors is characterized by conflicting reports. Some sources indicate that this compound inhibits the binding of NGF to both p75NTR and TrkA with a combined IC50 value of 3.72 µM. wikipedia.orgnih.govwikipedia.orgmdpi.comnih.govresearchgate.net Furthermore, this compound and its novel bivalent naphthalimide derivatives have been reported to inhibit the binding of proNGF to the p75NTR receptor. nih.govki.senih.gov
However, other studies, particularly those employing surface plasmon resonance technology, suggest a more nuanced picture. Some research indicates that while this compound inhibits NGF-TrkA binding, it may not effectively inhibit the direct interaction of NGF with p75NTR. nih.govki.sepeptidesciences.com One study explicitly noted that among several small molecule inhibitors, only PD90780 was effective at inhibiting the NGF-p75NTR interaction, suggesting receptor selectivity among known NGF inhibitors. peptidesciences.com This implies that any observed effect on p75NTR might also be indirect, through its binding to NGF.
Table 2: Binding Affinity of this compound for NGF (leading to p75NTR inhibition, conflicting reports)
| Parameter | Value | Target | Reference | Notes |
| IC50 | 3.72 µM | NGF-p75NTR and NGF-TrkA binding inhibition (combined) | wikipedia.orgnih.govwikipedia.orgmdpi.comnih.govresearchgate.net | Conflicting reports exist regarding direct inhibition of NGF-p75NTR. nih.govki.sepeptidesciences.com |
Comparative Analysis of Binding to TrkA vs. p75NTR
The comparative analysis of this compound's binding to TrkA versus p75NTR is complex due to the differing proposed mechanisms of action. If this compound primarily acts by binding to NGF, then its impact on TrkA and p75NTR is a secondary effect of NGF sequestration. The reported IC50 values suggest a slightly greater potency when both receptors are considered (3.72 µM for NGF-p75NTR/TrkA binding inhibition) compared to TrkA alone (5.88 µM for NGF-TrkA binding inhibition). wikipedia.orgnih.govwikipedia.orgmdpi.comnih.govresearchgate.net
However, the direct binding studies to NGF (KD of 49.71 µmol/L) indicate that this compound's primary interaction is with the ligand itself. vrachi.name The debate in the literature highlights the challenge in definitively characterizing the direct receptor binding specificity of this compound, with some studies suggesting limited or no direct inhibition of NGF-p75NTR interactions by this compound, unlike other compounds. nih.govki.sepeptidesciences.com
Inhibition of NGF-TrkA Binding
This compound is known to inhibit the binding of NGF to the TrkA receptor. wikipedia.orgnih.govwikipedia.orgnih.govuni-freiburg.demdpi.comnih.govresearchgate.netki.sercsb.orgpeptidesciences.comresearchgate.net This inhibition is primarily attributed to this compound's ability to bind directly to NGF, thereby preventing NGF from engaging with the TrkA receptor and initiating downstream signaling pathways. nih.govvrachi.nameki.sewikipedia.org The consequence of this inhibition is the blockade of signal transduction and biological responses typically mediated by TrkA receptors. nih.govwikipedia.org
Inhibition of NGF-p75NTR Binding
As noted, the inhibition of NGF-p75NTR binding by this compound presents conflicting data in the scientific literature. While some reports include p75NTR in the inhibitory scope of this compound, often in conjunction with TrkA, with a combined IC50 of 3.72 µM, other detailed analyses using surface plasmon resonance have indicated that this compound may not directly inhibit the NGF-p75NTR interaction. wikipedia.orgnih.govwikipedia.orgnih.govuni-freiburg.demdpi.comnih.govresearchgate.netki.sercsb.orgpeptidesciences.com Instead, some studies suggest that only certain other small molecules are effective at blocking NGF-p75NTR interactions. peptidesciences.com This discrepancy underscores the need for further clarification on the direct inhibitory capacity of this compound on NGF-p75NTR binding.
Inhibition of proNGF-p75NTR Binding
Beyond mature NGF, this compound and its novel bivalent naphthalimide derivatives have also been reported to inhibit the binding of proNGF, the precursor form of NGF, to the p75NTR receptor. nih.govki.senih.gov ProNGF is known to bind to the p75NTR receptor and has distinct biological functions, including involvement in neurodegenerative processes linked to p75NTR-mediated apoptotic signaling. nih.gov The ability of this compound to interfere with proNGF-p75NTR interactions suggests a broader modulatory role in neurotrophin signaling pathways.
Downstream Signal Transduction Modulation
Impact on TrkA-Mediated Signaling Pathways
This compound exerts its primary action by inhibiting the binding of nerve growth factor (NGF) to the tyrosine kinase receptor A (TrkA) nih.gov. Research indicates that this compound inhibits NGF binding to TrkA with an IC50 value of 5.88 μM nih.govmedchemexpress.com. The interaction between NGF and TrkA is pivotal for numerous cellular processes, including the sensitization of primary afferent nociceptors and the subsequent development of pain guidetoimmunopharmacology.org. Upon NGF binding, the NGF-TrkA complex undergoes internalization and is retrogradely transported to neuronal cell bodies, where it influences gene expression guidetoimmunopharmacology.org. This activation of intracellular signaling cascades in primary afferent neurons leads to the sensitization or increased expression of various membrane-surface receptors and channels, such as transient receptor potential vanilloid 1 (TRPV1), acid-sensing ion channels 2 and 3, bradykinin (B550075) receptors, and voltage-gated sodium and calcium channels guidetoimmunopharmacology.org. The antagonism of NGF-TrkA signaling by compounds like this compound represents a therapeutic strategy for pain relief .
Table 1: Inhibitory Concentrations (IC50) of this compound on NGF Receptor Binding
| Receptor Interaction | IC50 (μM) | Source |
| NGF binding to TrkA | 5.88 | nih.govmedchemexpress.com |
| NGF binding to p75 and TrkA | 3.72 | nih.govmedchemexpress.com |
Influence on p75NTR-Mediated Signaling Cascades
Beyond its impact on TrkA, this compound also influences p75 neurotrophin receptor (p75NTR)-mediated signaling cascades. This compound has been shown to inhibit the binding of NGF to both p75 and TrkA with an IC50 value of 3.72 μM nih.govmedchemexpress.com. The p75NTR, a member of the tumor necrosis factor receptor family, acts as a low-affinity receptor for all neurotrophins, including NGF sinobiological.comfrontiersin.org. It functions as a co-receptor for Trk receptors, enhancing the binding specificity and affinity of Trk receptors for neurotrophins and modulating Trk activity medchemexpress.comsinobiological.com. The p75NTR is involved in diverse cellular responses, including neuronal survival, apoptosis, and growth frontiersin.org. Its co-expression with TrkA can delay TrkA internalization, thereby prolonging TrkA-dependent signaling events from the cell surface medchemexpress.com.
Modulation of Nociceptive Signaling Pathways
This compound is utilized in research to understand mechanisms for developing treatments for pain nih.gov. Nerve Growth Factor (NGF) plays a significant role in promoting multiple pain signaling pathways that lead to nociceptive pain guidetoimmunopharmacology.orgguidetopharmacology.org. The NGF-TrkA signaling pathway is a key contributor to peripheral sensitization and pain hypersensitivity guidetoimmunopharmacology.orgguidetopharmacology.org. Furthermore, central sensitization, a phenomenon contributing to chronic pain states, arises from transcriptional changes initiated by NGF-TrkA signaling guidetoimmunopharmacology.orgguidetopharmacology.org. Preclinical studies in rats have demonstrated that this compound exhibits antiallodynic effects in models of neuropathic and inflammatory pain, underscoring its potential in modulating pain states guidetopharmacology.orgnih.govnih.govnih.govmdpi.com.
TRPV1 Modulation and Ca2+ Influx
The NGF-TrkA complex induces rapid posttranslational modifications in the transient receptor potential vanilloid 1 (TRPV1) receptor, leading to sustained density and heightened activity in peripheral and central neurons guidetoimmunopharmacology.orgguidetopharmacology.orgucl.ac.uk. TRPV1 is a non-selective cation channel, highly permeable to calcium ions (Ca2+), and plays a crucial role in pain transduction eurofinsdiscovery.comwikipedia.orguniprot.orgbiorbyt.com. Activation of TRPV1, which can be triggered by noxious heat, acidic conditions, or capsaicin, results in Ca2+ influx into the cell guidetoimmunopharmacology.orgsinobiological.comucl.ac.ukeurofinsdiscovery.comwikipedia.orguniprot.orgbiorbyt.com. This Ca2+ influx through TRPV1 is integral to the transmission of pain signals and can also contribute to neuronal desensitization guidetoimmunopharmacology.orgsinobiological.comucl.ac.ukeurofinsdiscovery.comuniprot.orgbiorbyt.com.
Expression of Calcitonin Gene-Related Peptide (CGRP)
Central sensitization, a critical component of chronic pain, is influenced by transcriptional changes initiated by NGF-TrkA signaling, which includes an increased expression of Calcitonin Gene-Related Peptide (CGRP) guidetoimmunopharmacology.orgguidetopharmacology.orgmdpi.comucl.ac.ukuniprot.org. CGRP is a 37-amino acid neuropeptide produced in both peripheral and central neurons . It is a potent peptide vasodilator and plays a significant role in the transmission of nociception . CGRP is released from sensory nerve terminals in response to various stimuli, including chemical, thermal, and mechanical inputs. NGF itself can modulate the release and synthesis of CGRP.
Expression of Substance P (SP)
Similar to CGRP, the increased expression of Substance P (SP) is also a consequence of transcriptional changes triggered by NGF-TrkA signaling that contribute to central sensitization guidetoimmunopharmacology.orgguidetopharmacology.orgmdpi.comucl.ac.ukuniprot.org. Substance P is an undecapeptide belonging to the tachykinin family of neuropeptides, functioning as both a neurotransmitter and a neuromodulator guidetopharmacology.org. NGF enhances the production of neuropeptides such as Substance P from sensory nerve endings, which contributes to neurogenic inflammation and further sensitization of pain pathways mdpi.comuniprot.org. The release of Substance P, alongside CGRP, is facilitated by calcium channel activity during the transmission of pain signals frontiersin.org.
Bradykinin Receptors
Nerve growth factor (NGF) signaling is known to modulate the expression of bradykinin receptors. Bradykinin receptors, including B1 and B2 subtypes, are G protein-coupled receptors involved in the control of pain transmission, vascular permeability, and inflammation. The B2 receptor is constitutively expressed in many tissues, while the B1 receptor is typically expressed during pathological conditions. By antagonizing NGF, this compound is inferred to indirectly influence the expression or activity of these receptors, thereby contributing to its antinociceptive actions.
Acid-Sensing Ion Channels (ASIC2/3)
NGF also plays a role in modulating the expression of acid-sensing ion channels (ASICs), specifically ASIC2 and ASIC3. ASICs are proton-gated sodium channels predominantly expressed in the nervous system, where they contribute to pain sensation, particularly in response to acidic environments associated with inflammation or injury. ASIC2 subunits are widely expressed in the brain and facilitate the expression of ASIC channels at the cell surface, influencing acid-evoked current amplitudes. The antagonism of NGF by this compound suggests an indirect impact on the regulation and function of these ion channels.
Voltage-Gated Sodium Channels (VGSCs)
Voltage-gated sodium channels (VGSCs) are critical for the generation and propagation of action potentials in neurons, playing a key role in the transmission of sensory information, including pain. NGF signaling has been shown to modulate the expression of these channels. There are nine mammalian genes encoding VGSCs, and their properties are tightly constrained for effective action potential propagation. As an NGF receptor antagonist, this compound is understood to indirectly influence the expression and function of VGSCs, thereby affecting neuronal excitability and pain signaling pathways.
Effects on Mast Cell Activation and Mediator Release
Nerve growth factor directly stimulates mast cells, leading to the expression and release of various inflammatory mediators medchemexpress.com. This process contributes to a positive feedback loop that exacerbates inflammation and pain medchemexpress.com. Mast cells, residing in various tissues, contain cytoplasmic granules filled with preformed mediators such as histamine, serotonin (B10506) (5-HT), heparin, prostaglandins, and proteases. Upon activation, these mediators are released, contributing to symptoms seen in allergic reactions and inflammatory conditions. By inhibiting NGF's binding to its receptors, this compound is expected to mitigate the NGF-induced activation of mast cells and the subsequent release of these pro-inflammatory mediators, thereby reducing inflammatory responses and associated pain.
Mechanistic Distinction from Anti-NGF Monoclonal Antibodies
This compound is characterized as a nonpeptidic small molecule medchemexpress.comwikipedia.orgnih.govaobious.com. This contrasts with anti-NGF monoclonal antibodies (mAbs), such as Fasinumab, Tanezumab, Fulranumab, and Bedinvetmab, which are larger biological molecules wikipedia.org. While both this compound and anti-NGF mAbs aim to disrupt NGF signaling, their mechanisms of interaction with NGF and its receptors differ. Monoclonal antibodies typically work by sequestering free NGF in the extracellular space or by directly blocking its binding to both TrkA and p75 receptors wikipedia.org. This compound, as a small molecule, inhibits NGF binding to TrkA and/or p75 medchemexpress.comwikipedia.orgnih.govaobious.com.
A notable distinction lies in their development and specificity. While anti-NGF monoclonal antibodies have shown promise in clinical trials for pain management, some have faced regulatory holds due to adverse effects, including rapidly progressive osteoarthritis and joint replacement, as well as neurological symptoms like paresthesias. In contrast, this compound, despite demonstrating antinociceptive effects in animal models, was deemed unsuitable for clinical trials due to a perceived lack of specificity when tested against other receptors in vitro medchemexpress.com. This difference in molecular size and binding profile can lead to distinct pharmacokinetic and pharmacodynamic properties, influencing their therapeutic potential and safety profiles.
Preclinical Research on Ale 0540 in Pain Models
Models of Neuropathic Pain
Neuropathic pain, often characterized by allodynia (pain from stimuli that are not normally painful), has been a key area of investigation for ALE-0540. ontosight.aiiiab.me
The L5/L6 spinal nerve ligation (SNL) model in rats is a widely utilized experimental model for inducing neuropathic pain, characterized by pronounced mechanical allodynia. ontosight.ainucleos.com
Administration of this compound in rats subjected to the L5/L6 spinal nerve ligation model has consistently demonstrated antiallodynic effects. Both intraperitoneal (i.p.) and intrathecal (i.th.) routes of administration produced a reduction in allodynia. ontosight.ainih.goviiab.meiiab.menih.gov The calculated A50 values, representing the dose required to achieve 50% of the maximal effect, are summarized in Table 1. ontosight.ainih.gov
Table 1: Antiallodynic Effects of this compound in L5/L6 Spinal Nerve Ligation Model in Rats
| Compound | Route of Administration | A50 Value (95% Confidence Interval) | Pain Model |
| This compound | Intraperitoneal (i.p.) | 38 (17.5-83) mg/kg | L5/L6 ligation neuropathic pain ontosight.ainih.gov |
| This compound | Intrathecal (i.th.) | 34.6 (17.3-69.4) µg | L5/L6 ligation neuropathic pain ontosight.ai |
A comparative analysis was conducted between this compound and morphine in the L5/L6 spinal nerve ligation model to assess their respective antiallodynic potencies. When administered intraperitoneally, morphine exhibited greater potency than this compound, with an A50 value of 7.1 (5.6-8.8) mg/kg. ontosight.ai However, a notable difference was observed with intrathecal administration: morphine was not active in producing an antiallodynic effect via this route in the L5/L6-ligated rats. ontosight.ai
Table 2: Comparison of Antiallodynic Effects: this compound vs. Morphine in L5/L6 Spinal Nerve Ligation Model
| Compound | Route of Administration | A50 Value (95% Confidence Interval) | Activity |
| This compound | Intraperitoneal (i.p.) | 38 (17.5-83) mg/kg | Active ontosight.ainih.gov |
| Morphine | Intraperitoneal (i.p.) | 7.1 (5.6-8.8) mg/kg | Active ontosight.ai |
| This compound | Intrathecal (i.th.) | 34.6 (17.3-69.4) µg | Active ontosight.ai |
| Morphine | Intrathecal (i.th.) | Not active | Not active ontosight.ai |
While this compound has been broadly described as being tested in "models of neuropathic pain," the L5/L6 spinal nerve ligation model is the specific neuropathic pain model for which detailed efficacy data for this compound have been consistently reported in the provided literature. ontosight.ainih.govnih.gov
L5/L6 Spinal Nerve Ligation Model in Rats
Antiallodynic Effects of this compound
Models of Inflammatory Pain
Beyond neuropathic pain, this compound has also been evaluated in models of inflammatory pain. ontosight.ai
In the thermally-induced inflammatory pain model in rats, intrathecal administration of this compound demonstrated efficacy in blocking tactile allodynia. Doses of 30 µg and 60 µg of this compound given intrathecally were effective in this thermal sensitization model. ontosight.ai
Visceral Inflammatory Pain Models
While the broader inhibition of NGF signaling and TrkA has demonstrated consistent analgesic effects in preclinical models of inflammatory and visceral pain, specific studies detailing the direct efficacy of this compound in distinct visceral inflammatory pain models, such as acetic acid-induced gastric inflammation or acrolein-induced cystitis, were not explicitly identified in the available research. However, the general understanding is that blocking NGF bioactivity, as achieved by NGF receptor antagonists like this compound, is capable of blocking inflammatory pain. nih.gov
Adjuvant-Induced Inflammatory Pain Models
This compound has been investigated in models of inflammatory pain, specifically demonstrating efficacy in the thermal sensitization model. In this model, intrathecal administration of this compound at doses of 30 and 60 micrograms successfully blocked tactile allodynia. nih.gov This finding is relevant to adjuvant-induced inflammatory pain models, such as those induced by Complete Freund's Adjuvant (CFA), where thermal hypersensitivity and allodynia are common manifestations. CFA induces a robust inflammatory reaction and pain, leading to thermal and mechanical hypersensitivity. The observed effect of this compound in thermally-induced inflammatory pain suggests its potential in alleviating pain associated with adjuvant-induced inflammatory conditions. nih.gov
Pharmacological Characterization in Preclinical Settings
The pharmacological profile of this compound has been characterized in preclinical settings, examining its routes of administration and dose-response relationships in animal models. nih.gov
Routes of Administration in Animal Models
This compound has been tested using two primary routes of administration in rat pain models: systemic and spinal. nih.gov
Systemic administration of this compound via intraperitoneal (i.p.) injection in rats produced antiallodynia in the L5/L6 ligation model of neuropathic pain. nih.gov Intraperitoneal injection involves administering substances into the abdominal cavity.
Spinal administration, specifically intrathecal (i.th.) injection, also demonstrated antiallodynic effects of this compound in rats within the L5/L6 ligation model of neuropathic pain. nih.gov Intrathecal administration involves delivering medication directly into the subarachnoid space within the spinal canal, allowing it to reach the spinal cord and nerves more directly. This route can achieve potent relief with lower doses compared to systemic administration.
Systemic (Intraperitoneal) Administration
Dose-Response Relationships and A50 Values in Animal Models
Dose-response relationships for this compound have been established in preclinical studies, with specific A50 values calculated for its antiallodynic effects in the L5/L6 ligation model in rats. nih.gov
Table 1: A50 Values for this compound in the L5/L6 Ligation Model in Rats
| Compound | Route of Administration | A50 Value (95% Confidence Intervals) |
| This compound | Intraperitoneal (i.p.) | 38 (17.5–83) mg/kg nih.gov |
| This compound | Intrathecal (i.th.) | 34.6 (17.3–69.4) micrograms nih.gov |
| Morphine | Intraperitoneal (i.p.) | 7.1 (5.6–8.8) mg/kg nih.gov |
| Morphine | Intrathecal (i.th.) | Not active nih.gov |
Note: Morphine was included for comparative purposes. nih.gov
Advanced Research Methodologies Applied to Ale 0540
Surface Plasmon Resonance (SPR) Spectroscopy in Binding Characterization
Surface Plasmon Resonance (SPR) spectroscopy is a label-free technique widely employed to characterize molecular interactions, including the binding of small molecules to proteins. This methodology has been crucial in understanding the interaction of ALE-0540 with NGF and its receptors. While earlier studies characterized NGF inhibitors using radioisotopes, SPR offers a direct method to evaluate binding events between small molecules and NGF nih.gov.
Evaluation of Inhibitory Potential of this compound on NGF-Receptor Interactions
This compound has been identified as an inhibitor of NGF binding to tyrosine kinase (Trk) A, or to both p75 and TrkA receptors. Early research indicated that this compound inhibits NGF binding to TrkA with an IC50 of 5.88 ± 1.87 µM and to both p75 and TrkA with an IC50 of 3.72 ± 1.3 µM nih.govnih.govchemicalbook.com. Further investigations using SPR biosensors have provided insights into its inhibitory action. It has been reported that this compound primarily inhibits NGF-TrkA binding and does not effectively inhibit NGF-p75(NTR) interactions. The mechanism of inhibition was initially thought to involve binding to the TrkA and p75 receptors, but more recent molecular modeling evidence suggests that this compound, similar to PD90780, might bind directly to NGF nih.gov.
The inhibitory potential of this compound on NGF-receptor interactions is summarized in the following table:
| Interaction | IC50 Value (µM) | Reference |
| NGF binding to TrkA | 5.88 ± 1.87 | nih.govnih.govchemicalbook.com |
| NGF binding to p75 and TrkA (combined) | 3.72 ± 1.3 | nih.govnih.govchemicalbook.com |
Comparative SPR Analysis with Other Small Molecule Inhibitors (e.g., PD90780, Ro 08-2750, PQC083)
SPR spectroscopy has been employed for comparative analysis of this compound with other known small molecule NGF antagonists, including PD90780, Ro 08-2750, and PQC083 nih.gov. These compounds have all been reported to inhibit NGF binding to the TrkA receptor. A key finding from SPR studies is the differential selectivity among these inhibitors. Specifically, PD90780 has demonstrated effectiveness in inhibiting the interaction of NGF with p75(NTR), whereas this compound primarily inhibits NGF-TrkA binding and does not inhibit NGF-p75(NTR) interactions. Ro 08-2750 is a non-peptide, reversible NGF inhibitor that binds directly to NGF and selectively inhibits NGF binding to p75(NTR) over TrkA. PQC083 has also been included in SPR screening protocols to characterize NGF inhibitors nih.gov.
The comparative inhibitory actions based on SPR analysis are presented below:
| Compound | Primary Inhibition Target (SPR Analysis) | Reference |
| This compound | NGF-TrkA binding | |
| PD90780 | NGF-TrkA and NGF-p75(NTR) interactions | |
| Ro 08-2750 | NGF-p75(NTR) binding (selective over TrkA) | |
| PQC083 | NGF binding (screened by SPR) | nih.gov |
In Vitro Assays for Signal Transduction and Biological Responses
Beyond binding characterization, in vitro assays have been instrumental in assessing the impact of this compound on downstream signal transduction and biological responses mediated by TrkA receptors. This compound has been shown to inhibit these processes, highlighting its role in modulating NGF-mediated cellular activities nih.govnih.gov. The inhibition of signal transduction pathways underscores its potential to interfere with NGF's physiological and pathological roles.
Use of this compound as a Research Tool
This compound is widely recognized as a valuable nonpeptidic small molecule for research purposes nih.govnih.govchemicalbook.com. Its specific antagonistic activity against NGF receptors makes it an important probe for dissecting complex biological mechanisms.
Exploring Mechanisms in Pain Development
One of the primary applications of this compound as a research tool is in exploring the mechanisms underlying pain development. Nerve growth factor (NGF) is implicated as a mediator of persistent pain states, including neuropathic and inflammatory pain nih.govchemicalbook.com. Studies utilizing this compound in rat models of L5/L6 ligation (neuropathic pain) and thermally-induced inflammatory pain have demonstrated its ability to produce antiallodynia nih.govchemicalbook.com. These findings further support the hypothesis that NGF signaling pathways are involved in the development of these pain states, positioning this compound as a tool to investigate potential therapeutic targets for pain management nih.govchemicalbook.com.
Investigating NGF Bioactivity Blockade
This compound serves as a crucial tool for investigating the blockade of NGF bioactivity. As a nerve growth factor receptor antagonist, it directly inhibits the binding of NGF to its receptors, TrkA and p75, thereby blocking the downstream biological effects of NGF nih.govnih.govchemicalbook.com. This property allows researchers to study the consequences of NGF inhibition in various cellular and in vivo systems, providing insights into the physiological functions of NGF and its involvement in disease pathologies.
Therapeutic Implications and Future Research Directions
Potential for Development of Novel Analgesics
ALE-0540 has demonstrated promising antiallodynic effects in preclinical models of pain, underscoring its potential as a novel analgesic. Studies in rats have shown that administration of this compound can alleviate both neuropathic pain, as observed in the L5/L6 ligation model, and thermally-induced inflammatory pain vrachi.name. This analgesic action is attributed to its ability to inhibit the binding of NGF to TrkA, thereby blocking the signal transduction and biological responses mediated by these receptors medchemexpress.com.
Nerve growth factor (NGF) plays a crucial role in the development and maintenance of both inflammatory and neuropathic pain states, with elevated NGF levels often found in animal models of these conditions vrachi.name. The NGF-TrkA complex, when activated, can lead to peripheral sensitization and pain hypersensitivity by modulating the expression of various pain-related receptors and ion channels, including transient receptor potential vanilloid receptor 1 (TRPV1) vrachi.name. By inhibiting NGF-TrkA binding, this compound interferes with these pro-nociceptive pathways, offering a mechanism for pain relief vrachi.name.
Table 1: Inhibitory Potential of this compound on NGF Receptor Binding
| Interaction | IC50 Value (μM) | Reference |
| NGF binding to TrkA | 5.88 | aobious.com |
| NGF binding to p75 and TrkA (combined) | 3.72 | aobious.com |
Note: While some earlier reports suggested inhibition of both TrkA and p75NTR, later surface plasmon resonance studies indicated this compound primarily inhibits NGF-TrkA binding vrachi.name.
Challenges and Limitations in Translational Research
Translational research, which aims to convert scientific discoveries into direct human benefits, faces inherent challenges. These include the high cost associated with testing ideas in complex organisms and human trials, a scarcity of trained clinical and translational research scientists, and difficulties in accurately mimicking human disease conditions in animal models. Furthermore, issues of irreproducibility in translational research literature can impede progress.
A notable limitation identified for this compound in translational research is its reported lack of sufficient specificity when tested against other receptors in vitro. While this compound is primarily recognized for its antagonism of NGF binding to TrkA, some studies suggest that its inhibitory profile might not be entirely selective. The precise identity of molecules that bind to NGF or its receptors has been a subject of debate, with some compounds previously thought to bind directly to receptors later found to bind NGF itself vrachi.name. This raises questions about the exact binding mechanism and potential off-target effects that could complicate its development as a highly specific therapeutic agent.
Considerations for Clinical Translation (excluding trials and dosage)
The pathway to clinical translation for compounds like this compound involves overcoming several hurdles beyond initial efficacy demonstrations. While the rationale for targeting Trk and p75 receptors in various disorders is robust, the inherent properties of neurotrophins themselves, such as short in vivo lifetimes, potential for unfavorable side effects, and high production costs, highlight the need for small, proteolytically stable molecules with specific receptor binding.
For this compound, considerations for clinical translation would involve strategies to optimize its specificity and minimize potential systemic effects. Topical or local delivery methods could be explored to selectively target peripheral pain components and reduce central nervous system exposure, potentially mitigating off-target interactions. The development of small molecules that specifically bind to neurotrophin receptors is highly desirable to circumvent the challenges associated with neurotrophins themselves.
Role in Elucidating Neurotrophin Biology Beyond Pain
Beyond its analgesic potential, this compound serves as a valuable tool for elucidating the broader biological roles of neurotrophins, particularly NGF, in various physiological and pathological contexts. Dysregulation of NGF signaling is implicated in a range of conditions beyond pain, including neurodegenerative diseases and diabetic neuropathies.
Neurotrophins, including NGF, are critical for the proliferation, differentiation, and survival of neurons. Dysregulation of NGF has been linked to neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. Both Alzheimer's and Parkinson's are characterized by the disruption and damage of specific brain regions and are associated with the accumulation of toxic protein clumps. The presence of TrkA receptors in various brain regions suggests that compounds modulating NGF-TrkA interactions, such as this compound, could offer insights into or even potential therapeutic avenues for these complex disorders, although further research is needed to define specific roles and applications.
Nerve damage, known as diabetic neuropathy, is a common complication of high blood sugar in individuals with diabetes. Dysregulation of NGF has also been implicated in diabetic neuropathies. Peripheral neuropathy, the most prevalent form of diabetic neuropathy, affects nerves in the feet, legs, hands, and arms, leading to symptoms such as numbness, tingling, and sharp pain. Understanding how this compound, as an NGF receptor antagonist, impacts the progression or symptoms of diabetic neuropathies could provide valuable insights into the underlying neurotrophin-related mechanisms and potentially lead to new therapeutic strategies for managing these debilitating conditions.
Conclusion
Summary of ALE-0540's Scientific Contributions
This compound stands as a significant non-peptidic small molecule in the realm of pain research, primarily recognized for its role as a nerve growth factor (NGF) receptor antagonist. Its scientific contribution largely stems from its capacity to inhibit the binding of NGF to its high-affinity receptor, tropomyosin receptor kinase A (TrkA), and also to the low-affinity p75 neurotrophin receptor (p75NTR). Specifically, this compound has demonstrated inhibitory concentration 50 (IC50) values of approximately 5.88 μM for blocking NGF binding to TrkA and around 3.72 μM for inhibiting binding to both p75 and TrkA.
Preclinical investigations, particularly in rat models of neuropathic and inflammatory pain, have showcased this compound's impactful effects. When administered either systemically (intraperitoneal) or spinally (intrathecal), this compound elicited notable antiallodynic responses in the L5/L6 spinal nerve ligation model, a widely recognized model of neuropathic pain. Furthermore, it proved effective in mitigating tactile allodynia within models of thermal sensitization. These findings were pivotal in reinforcing the hypothesis that NGF plays a crucial role in the signaling pathways underlying chronic pain states. Consequently, this compound, as an NGF blocker, was considered a potential candidate for a new class of therapeutic agents aimed at addressing neuropathic pain. Its utility has been fundamental in exploring the mechanisms that drive the development of novel pain treatments.
Ongoing Research Gaps and Opportunities
Despite its foundational contributions, research into this compound has highlighted several critical gaps and presented opportunities for future scientific inquiry. A notable limitation identified in early studies was the compound's insufficient potency and, more significantly, its lack of selectivity. Investigations revealed that this compound exhibited binding to other members of the Trk receptor family in addition to p75NTR. This broad binding profile raised concerns regarding its therapeutic viability, as non-selective Trk antagonists could pose a high-risk profile due to the diverse and essential cellular functions mediated by other Trk receptors, such as TrkB. This observed lack of in vitro specificity has been a primary factor preventing this compound's progression into clinical trials, despite its demonstrated efficacy in animal models of pain.
Another area that warrants further investigation is the precise molecular mechanism of this compound's action. While broadly categorized as an NGF receptor antagonist, some scientific discourse suggests ambiguities regarding whether it directly binds to NGF itself, primarily modulates the interaction between NGF and its receptors, or if its direct binding to TrkA is unequivocally established. Elucidating these mechanistic details could provide invaluable insights for the rational design of more targeted and effective compounds.
The challenges encountered with this compound underscore the continuous need for the development of highly potent and selective small molecule competitive antagonists that specifically target the NGF-TrkA signaling pathway. Such compounds would ideally circumvent the off-target effects observed with less selective agents, thereby improving their therapeutic index. The broader landscape of NGF antagonism continues to evolve, with ongoing research exploring various strategies, including the development of monoclonal antibodies (e.g., tanezumab) and fusion proteins. While these alternative approaches show promise, they also come with their own set of challenges, such as the potential for immune responses. Therefore, the pursuit of small molecules with enhanced selectivity remains a significant and active area of research. Beyond pain management, the intricate involvement of neurotrophins in other pathological conditions, including neurodegenerative diseases and certain cancers, also presents potential avenues where highly selective Trk modulators could find therapeutic applications, building upon the foundational knowledge gained from compounds like this compound.
Compound Names and PubChem CIDs
Q & A
Q. What is the molecular mechanism of ALE-0540 in neuropathic pain models, and how can researchers validate its receptor-specific activity?
this compound inhibits nerve growth factor (NGF) binding to TrkA and p75 receptors, disrupting downstream signaling. To validate receptor specificity, use competitive binding assays (e.g., ELISA-based NGF-TrkA inhibition tests) and functional assays measuring downstream targets like phosphorylated TrkA (p-TrkA) via Western blotting. Include negative controls with receptor knockout models to confirm selectivity .
Q. What experimental models are most appropriate for studying this compound's antinociceptive effects?
Rat models of chronic constriction injury (CCI) or spared nerve injury (SNI) are standard for neuropathic pain studies. Measure tactile allodynia using von Frey filaments and thermal hyperalgesia via Hargreaves' test. Ensure consistency by calibrating equipment and blinding experimenters to treatment groups to reduce bias .
Q. How should researchers design dose-response studies for this compound?
Use a logarithmic dose range (e.g., 0.1–100 mg/kg) administered intraperitoneally or orally. Include vehicle controls and reference compounds (e.g., gabapentin). Measure outcomes at multiple time points (e.g., 30 min, 1 h, 4 h post-administration) to assess pharmacokinetic-pharmacodynamic relationships. Statistical analysis should employ ANOVA with post-hoc Tukey tests .
Q. What analytical techniques are critical for confirming this compound's chemical identity and purity?
Perform high-resolution mass spectrometry (HR-MS) for molecular weight verification, nuclear magnetic resonance (NMR) for structural elucidation, and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to confirm purity (>95%). Document retention times and chromatographic conditions for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across different neuropathic pain models?
Conduct meta-analyses using activation likelihood estimation (ALE) to identify consistent patterns in efficacy data. Stratify studies by model type, dosage, and outcome measures. Apply false discovery rate (FDR) correction to minimize Type I errors. Cross-validate findings with in vitro assays (e.g., dorsal root ganglion neuron cultures) to isolate mechanism-specific effects .
Q. What strategies optimize this compound's bioavailability and blood-brain barrier (BBB) penetration in preclinical studies?
Modify formulation using lipid-based nanoparticles or co-administer with P-glycoprotein inhibitors (e.g., cyclosporine A). Measure plasma and cerebrospinal fluid (CSF) concentrations via LC-MS/MS. Use in situ brain perfusion techniques to quantify BBB permeability. Compare outcomes to positive controls like morphine .
Q. How should researchers address ethical considerations in this compound studies involving animal models?
Adhere to the "3Rs" framework (Replacement, Reduction, Refinement). Obtain approval from institutional animal care committees (IACUCs). Minimize sample sizes via power analysis and employ non-invasive endpoints (e.g., behavioral tests over terminal procedures). Document compliance with ARRIVE guidelines in publications .
Q. What computational methods predict this compound's off-target interactions and toxicity risks?
Use molecular docking simulations (e.g., AutoDock Vina) to screen against kinase databases. Validate predictions with kinase profiling assays (e.g., Eurofins KinaseProfiler). Apply quantitative structure-activity relationship (QSAR) models to assess hepatotoxicity. Cross-reference results with Tox21 datasets .
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
Standardize protocols using SOPs for animal handling, dosing, and data collection. Share raw datasets (e.g., behavioral scores, HPLC chromatograms) in public repositories like Figshare. Perform inter-laboratory validation studies with blinded sample exchanges. Use statistical tools like Cohen’s kappa to assess inter-rater reliability .
Q. What advanced statistical methods are suitable for analyzing this compound's longitudinal efficacy data?
Employ mixed-effects models to account for individual variability and missing data. Use survival analysis (Kaplan-Meier curves) for time-to-event outcomes (e.g., pain threshold recovery). Apply machine learning (e.g., random forests) to identify predictors of treatment response. Report effect sizes with 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
